Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-27-3 . It has a molecular weight of 253.27 . The compound exists as a cis- and trans-mixture (1:1) .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound should be stored at room temperature .Scientific Research Applications
Organocatalytic C–H Hydroxylation
Organocatalytic C–H hydroxylation techniques have been developed to selectively hydroxylate tertiary and benzylic C–H bonds using non-metal-based catalyst systems. This process utilizes aqueous fluoroalcohol solvent mixtures, highlighting the importance of solvent choice in facilitating these reactions. Such methodologies could be relevant for modifying Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate by hydroxylating specific carbon positions adjacent to the nitrogen or benzyl group, potentially enhancing its reactivity or altering its physical properties for further applications (Adams & Bois, 2014).
Fluorescence Probes
The rational design of fluorescence probes based on fluorescein derivatives, including efforts to understand how their fluorescence properties are controlled, has led to the development of highly sensitive probes for detecting reactive oxygen species. This research can be applied to design fluorescence probes utilizing this compound as a scaffold, potentially introducing fluorophore characteristics to the molecule for bioimaging or analytical applications (Tanaka et al., 2001).
Environmental Chemistry
Studies on the anaerobic transformation of phenolic compounds to benzoates have used fluorinated analogues to elucidate transformation mechanisms. This research is critical for understanding how structural modifications, such as fluorination, affect the environmental fate and transformation of organic compounds. This compound's structural features may offer insights into its biodegradability and transformation products in environmental contexts (Genthner et al., 1989).
Advanced Materials
The study of polymers and materials incorporating fluorous phases, like Teflon AF, for solute transport and extraction shows how fluorinated compounds can influence material properties. By extension, this compound could be investigated as a monomer or additive in polymer synthesis to alter the physical properties of materials, such as their permeability, stability, or interaction with other chemicals (Zhao et al., 2004).
Medicinal Chemistry
In medicinal chemistry, the development of novel compounds with potential therapeutic applications is a key research area. The structural motif of this compound could serve as a core structure for the synthesis of novel bioactive molecules. Research into the synthesis and biological activity of compounds with similar structural features, including fluorinated aromatic compounds and piperidine derivatives, could guide the development of new drugs or diagnostic agents (Kelly et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of orally bioavailable p2y12 antagonists , which suggests that this compound may also interact with P2Y12 receptors. These receptors play a crucial role in platelet aggregation and blood clotting.
Mode of Action
If it does interact with P2Y12 receptors like its similar compounds , it may inhibit the function of these receptors, thereby preventing platelet aggregation.
Properties
IUPAC Name |
benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKELORNFODMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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